cefepime

説明

Cefepime is a fourth-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections . This compound is particularly effective against multi-resistant microorganisms like Pseudomonas aeruginosa .

準備方法

Cefepime is synthesized through a semi-synthetic process. The key steps involve the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a side chain that includes a methoxyimino group and an aminothiazole ring . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods often employ large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains .

化学反応の分析

Cefepime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically more stable derivatives of this compound .

科学的研究の応用

Indications for Use

Cefepime is indicated for several medical conditions, including:

- Pneumonia : Particularly nosocomial pneumonia caused by susceptible bacteria.

- Urinary Tract Infections : Both complicated and uncomplicated urinary tract infections, including pyelonephritis.

- Skin and Soft Tissue Infections : Effective against infections caused by various pathogens.

- Complicated Intra-abdominal Infections : Often used in combination with metronidazole.

- Empiric Therapy for Febrile Neutropenia : Recommended for patients with low white blood cell counts due to chemotherapy or other causes.

These indications are supported by the U.S. Food and Drug Administration (FDA) and various clinical guidelines, which highlight this compound's efficacy against important pathogens such as Pseudomonas aeruginosa, Streptococcus pneumoniae, and Escherichia coli .

Spectrum of Activity

This compound demonstrates significant activity against a range of microorganisms. The following table summarizes its minimum inhibitory concentration (MIC) values for some clinically relevant pathogens:

| Pathogen | MIC Range (μg/ml) |

|---|---|

| Escherichia coli | ≤0.007 – 128 |

| Pseudomonas aeruginosa | 0.06 – >256 |

| Streptococcus pneumoniae | ≤0.007 – >8 |

| Klebsiella pneumoniae | ≤0.5 – >128 |

| Staphylococcus aureus | ≤0.5 – 4 |

This extensive spectrum makes this compound a valuable option in treating infections caused by resistant organisms .

Neurotoxicity Cases

Several studies have documented cases of this compound-induced neurotoxicity, particularly in elderly patients or those with renal impairment. A retrospective observational study reported four patients who developed non-convulsive status epilepticus after receiving this compound for sepsis. Symptoms typically emerged four to five days post-initiation of therapy, with all cases resolving upon discontinuation of the drug .

Efficacy in Severe Infections

In a cohort study involving patients with febrile neutropenia, this compound was shown to be effective in reducing infection-related complications compared to other antibiotics. The study highlighted its role as a first-line treatment option due to its broad-spectrum activity and favorable pharmacokinetics .

Resistance Patterns

Despite its efficacy, resistance to this compound has been observed among certain strains of bacteria, particularly extended-spectrum beta-lactamase (ESBL) producers. However, this compound remains effective against AmpC beta-lactamase-producing organisms, underscoring the importance of susceptibility testing prior to treatment .

作用機序

Cefepime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . This binding disrupts cell wall synthesis, leading to cell lysis and death. The high stability of this compound against β-lactamases makes it particularly effective against resistant strains .

類似化合物との比較

Cefepime is often compared with other cephalosporins and β-lactam antibiotics such as:

Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa but less stable against β-lactamases compared to this compound.

Piperacillin/Tazobactam: A combination antibiotic that is effective against a broad range of bacteria but has a different mechanism of action involving β-lactamase inhibition

This compound’s unique stability against β-lactamases and its broad-spectrum activity make it a valuable antibiotic in treating severe and resistant infections .

生物活性

Cefepime is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a critical option in treating various infections, especially those caused by resistant pathogens. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and associated neurotoxicity.

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan layer construction in bacterial cell walls. This binding disrupts cell wall integrity, leading to bacterial lysis and death . this compound is notably stable against hydrolysis by many beta-lactamases, enhancing its efficacy against resistant strains compared to earlier cephalosporins .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its dosing and efficacy:

- Absorption : this compound is administered intravenously or intramuscularly, with linear pharmacokinetics observed across various dosages. The absolute bioavailability in pediatric patients receiving intramuscular doses is approximately 82.3% .

- Distribution : The average steady-state volume of distribution is about 18.0 L in adults and 0.3 L/kg in pediatric patients .

- Protein Binding : this compound exhibits approximately 20% serum protein binding, which is consistent regardless of concentration .

- Elimination : The drug has an elimination half-life of approximately 2 hours and is primarily excreted unchanged via renal pathways .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for various infections, demonstrating significant efficacy:

- Infections Treated : this compound is effective against infections such as pneumonia, urinary tract infections (UTIs), intra-abdominal infections, and skin infections. A study showed that this compound/enmetazobactam was superior to piperacillin/tazobactam in treating complicated UTIs, achieving a primary outcome in 79.1% of patients compared to 58.9% for the comparator group .

| Infection Type | Efficacy Rate (%) |

|---|---|

| Complicated UTI | 79.1 |

| Lower Respiratory Tract Infections | 98 |

| Skin and Soft Tissue Infections | 95 |

- Adverse Effects : While this compound generally has a tolerability profile similar to other parenteral cephalosporins, adverse events primarily include gastrointestinal symptoms. A small percentage (1.4% to 2.9%) of patients required treatment withdrawal due to adverse events .

Neurotoxicity

This compound has been associated with neurotoxic effects, particularly in patients with renal impairment or those receiving high doses. A study reported that the incidence of this compound-induced encephalopathy was 2.5%, with symptoms including altered mental status and myoclonus observed predominantly in older patients .

Case Studies

- Case Study on Encephalopathy : A cohort study involving 1,793 patients treated with this compound found that 44 experienced altered consciousness linked to this compound administration. Most patients showed full recovery after discontinuation of the drug .

- Neurotoxicity Incidence : In a review of five cases, it was noted that even with appropriate renal dosing adjustments, some patients still experienced neurotoxic symptoms, indicating potential risks associated with this compound use .

特性

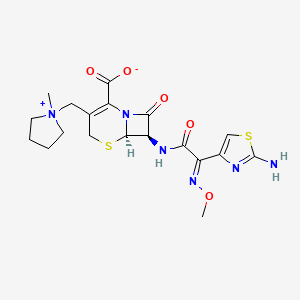

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-FKULVZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164213 | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97164-57-3, 149261-27-8, 88040-23-7 | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefepime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFEPIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is cefepime E-isomer typically quantified?

A1: High-performance liquid chromatography (HPLC) is a common method for quantifying this compound E-isomer in this compound preparations. [] This technique allows for the separation and detection of the E-isomer from other components, ensuring accurate content determination. []

Q2: What is the typical HPLC setup for analyzing this compound E-isomer?

A2: A common setup involves a C18 column with a gradient elution system. [] The mobile phase typically consists of an ammonium phosphate monobasic solution and acetonitrile. [] This combination provides effective separation and detection of the E-isomer. []

Q3: Are there specific challenges in synthesizing this compound E-isomer as a reference standard?

A3: Yes, obtaining a pure form of this compound E-isomer for use as a reference standard in analytical methods can be challenging. [] This is likely due to the isomer's structural similarity to this compound itself. Specialized synthetic approaches and purification techniques may be required. []

Q4: Does this compound E-isomer possess any antibacterial activity?

A4: While this compound E-isomer is present in this compound preparations, it exhibits significantly less antibacterial activity compared to this compound itself. [] This difference in activity highlights the importance of controlling the E-isomer content during this compound manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。